3,5-difluoro-2-methoxy-1H-pyridin-4-one
Description
3,5-Difluoro-2-methoxy-1H-pyridin-4-one is a fluorinated pyridinone derivative characterized by a six-membered aromatic ring containing two fluorine atoms at positions 3 and 5, a methoxy group at position 2, and a ketone group at position 4. The fluorine atoms enhance electronegativity and metabolic stability, while the methoxy group contributes to solubility and steric modulation .
Structural stability is influenced by the electron-withdrawing effects of fluorine and the resonance-donating methoxy group. Computational studies suggest that the compound’s planar conformation facilitates intermolecular interactions, such as hydrogen bonding with biological targets.
Properties
CAS No. |
184484-16-0 |
|---|---|
Molecular Formula |
C6H5F2NO2 |
Molecular Weight |
161.11 g/mol |
IUPAC Name |
3,5-difluoro-2-methoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C6H5F2NO2/c1-11-6-4(8)5(10)3(7)2-9-6/h2H,1H3,(H,9,10) |
InChI Key |
OUHUQRDHRIXTQI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)C(=CN1)F)F |
Canonical SMILES |
COC1=C(C(=O)C(=CN1)F)F |
Synonyms |
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) typically involves the introduction of fluorine atoms and a methoxy group onto a pyridinol ring. One common method involves the fluorination of a pyridinol precursor followed by methoxylation. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and methoxylating agents like sodium methoxide in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of substituted pyridinol derivatives.
Scientific Research Applications
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
Core Structure: The target compound has a monocyclic pyridinone ring, whereas analogs in the patent (Compounds 5, 10, 15) feature fused pyrido-pyrimidinone cores.
Substituents :
- Fluorine Placement : The target compound’s 3,5-diF configuration contrasts with the 3-fluoro-4-methoxyphenyl substituents in Compounds 5 and 10. The latter introduces fluorine on a pendant aryl group, which may alter π-π stacking interactions.
- Methoxy Groups : The 2-OMe group in the target compound is less sterically hindered compared to the 3,4-dimethoxyphenyl group in Compound 15, which could enhance solubility but reduce membrane permeability.
Pharmacophoric Moieties :
- Compounds 5 and 10 incorporate tetrahydropyridine or pyrrolopyridine groups, likely to enhance solubility or mimic natural ligands (e.g., ATP in kinase inhibition).
- Compound 15’s (3R)-3-methylpiperazinyl group introduces chirality, which may influence enantioselective binding to targets like serotonin or dopamine receptors.
Research Findings and Hypothetical Activity
While the provided evidence lacks explicit bioactivity data for 3,5-difluoro-2-methoxy-1H-pyridin-4-one , comparisons with patent compounds suggest:
- Kinase Inhibition : Fused-ring analogs (Compounds 5, 10, 15) are likely designed for kinase inhibition due to their ATP-mimetic fused cores. The target compound’s simpler structure may lack the surface area required for high-affinity kinase binding.
- Metabolic Stability: Fluorine atoms in the target compound could confer superior metabolic stability compared to non-fluorinated analogs.
- Solubility: The dimethoxyphenyl group in Compound 15 may improve aqueous solubility relative to the target compound’s monomethoxy group.
Recommendations :
Explore additional sources for physicochemical and biological data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
